molecular formula C9H11BrO2 B3059500 2-((4-Bromobenzyl)oxy)ethanol CAS No. 400837-92-5

2-((4-Bromobenzyl)oxy)ethanol

Cat. No.: B3059500
CAS No.: 400837-92-5
M. Wt: 231.09 g/mol
InChI Key: LLQTUWZOWFAZCE-UHFFFAOYSA-N
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Description

2-((4-Bromobenzyl)oxy)ethanol is an organic compound with the molecular formula C9H11BrO2 It is characterized by the presence of a bromobenzyl group attached to an ethylene glycol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Bromobenzyl)oxy)ethanol typically involves the reaction of 4-bromobenzyl bromide with ethylene glycol in the presence of a strong base such as sodium hydride or potassium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the ethylene glycol acts as a nucleophile, displacing the bromide ion from the 4-bromobenzyl bromide.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-((4-Bromobenzyl)oxy)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form the corresponding benzyl alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as sodium azide or thiourea can be used under basic conditions.

Major Products Formed

    Oxidation: 4-Bromobenzaldehyde or 4-bromobenzoic acid.

    Reduction: 4-Bromobenzyl alcohol.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-((4-Bromobenzyl)oxy)ethanol has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Material Science: It can be used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((4-Bromobenzyl)oxy)ethanol depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromobenzyl group can enhance the compound’s binding affinity and specificity for its target, while the ethylene glycol moiety can influence its solubility and pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-Chlorobenzyl)oxy)ethanol
  • 2-((4-Fluorobenzyl)oxy)ethanol
  • 2-((4-Methylbenzyl)oxy)ethanol

Uniqueness

2-((4-Bromobenzyl)oxy)ethanol is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with other molecules. The bromine atom can participate in various chemical reactions, such as nucleophilic substitution and oxidative addition, making this compound versatile in synthetic applications.

Properties

IUPAC Name

2-[(4-bromophenyl)methoxy]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO2/c10-9-3-1-8(2-4-9)7-12-6-5-11/h1-4,11H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLQTUWZOWFAZCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COCCO)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50479863
Record name 2-{[(4-bromophenyl)methyl]oxy}ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50479863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400837-92-5
Record name 2-{[(4-bromophenyl)methyl]oxy}ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50479863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethylene glycol (0.084 mL, 1.5 mmol) was added to NaH (38 mg, 1.52 mmol, 95% in oil) in THF (3 mL). 1-Bromo-4-(bromomethyl)benzene (370 mg, 1.5 mmol) was added to the reaction, and the residual 1-bromo-4-(bromomethyl)benzene was transferred to the reaction tube with additional THF (1 mL). (Bu)4NI (55 mg, 0.15 mmol) was then added, and the reaction was heated at 60° C. for 18 h and then rt for 4 h. H2O (2 mL) and EtOAc (2 mL) were added, and the layers were separated via pipette. The aqueous layer was extracted with EtOAc (1×1 mL), and the combined organic layers were concentrated. The crude product was purified on a SPE cartridge (5 g silica) eluting with the following 10 mL fractions: 30% EtOAc/hexanes (fractions 1,2), 50% EtOAc/hexanes (fraction 3), and 75% EtOAc/hexanes (fraction 4) to give the title compound (139 mg, 40%). The product was characterized by 1H NMR (400 MHz) in CDCl3.
Quantity
0.084 mL
Type
reactant
Reaction Step One
Name
Quantity
38 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
370 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
reactant
Reaction Step Four
Name
Quantity
2 mL
Type
solvent
Reaction Step Four
Quantity
55 mg
Type
catalyst
Reaction Step Five
Name
Quantity
1 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-((4-Bromobenzyl)oxy)ethanol
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2-((4-Bromobenzyl)oxy)ethanol

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